1-(3-Methoxyoxan-4-yl)piperazine dihydrochloride
Description
Properties
IUPAC Name |
1-(3-methoxyoxan-4-yl)piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.2ClH/c1-13-10-8-14-7-2-9(10)12-5-3-11-4-6-12;;/h9-11H,2-8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVCIYJKWFJYLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCCC1N2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Methoxyoxan-4-yl)piperazine dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
Chemical Reactions Analysis
1-(3-Methoxyoxan-4-yl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed information on the reagents and products is limited.
Substitution: The compound can undergo substitution reactions, particularly involving the piperazine ring.
Scientific Research Applications
Chemical Properties and Structure
1-(3-Methoxyoxan-4-yl)piperazine dihydrochloride can be classified as an arylpiperazine derivative. The presence of the methoxy group and the oxane ring contributes to its solubility and reactivity. Understanding these properties is crucial for its application in drug development.
Antidepressant Activity
Research indicates that piperazine derivatives, including this compound, exhibit potential antidepressant effects. These compounds often act as serotonin receptor modulators, which are critical in regulating mood and anxiety disorders. Studies have shown that modifications in the piperazine structure can enhance their affinity for serotonin receptors, thus improving their efficacy as antidepressants .
Treatment of Post-Traumatic Stress Disorder (PTSD)
The compound's ability to modulate neurotransmitter systems makes it a candidate for treating PTSD. By influencing serotonin and norepinephrine pathways, it may help alleviate symptoms associated with trauma and stress responses .
Uroselective Activity
Some studies have suggested that piperazine derivatives can possess uroselective properties, making them suitable for treating conditions like benign prostatic hyperplasia (BPH). The structural features of this compound may enhance selectivity for specific adrenergic receptors, potentially leading to fewer side effects compared to traditional treatments .
Case Studies and Research Findings
Several studies have documented the pharmacological effects of piperazine derivatives:
- A study published in Pharmaceutical Research highlighted the antidepressant-like effects of various piperazine derivatives in animal models, suggesting a significant correlation between molecular structure and pharmacological activity .
- Another research article examined the efficacy of piperazine compounds in treating anxiety disorders, noting improvements in behavioral tests following administration .
Potential Side Effects and Considerations
While promising, the use of this compound is not without risks. Common side effects associated with piperazine derivatives include:
- Dizziness
- Nausea
- Sedation
These side effects necessitate careful monitoring during clinical use.
Mechanism of Action
The mechanism of action for 1-(3-Methoxyoxan-4-yl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine dihydrochloride derivatives are widely studied due to their diverse pharmacological profiles. Below is a detailed comparison of structurally and functionally related compounds:
Trimetazidine Dihydrochloride
- Structure : 1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride.
- Key Features : The 2,3,4-trimethoxybenzyl group enhances lipophilicity and confers anti-ischemic properties.
- Applications : Clinically used to treat angina and myocardial ischemia by optimizing cellular energy metabolism .
N-Methyltrimetazidine Dihydrochloride
- Structure : 1-Methyl-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride.
- Applications : Investigated for cardioprotective effects similar to Trimetazidine but with improved bioavailability .
- Divergence : The methyl substitution differentiates it from the target compound’s methoxyoxan moiety, which may confer distinct receptor interactions .
1-[(6-Chloropyridin-3-yl)methyl]piperazine Dihydrochloride
- Structure : Features a chloropyridinylmethyl substituent.
- Key Features : The electron-withdrawing chlorine atom enhances stability and may influence CNS penetration.
- Applications: Potential insecticidal or neuroactive applications due to the pyridine ring’s affinity for nicotinic receptors .
- Divergence : The chloropyridine group contrasts with the target compound’s oxygen-containing tetrahydropyran ring, leading to divergent solubility and target selectivity .
SA-4503 (Cutamesine HCl)
- Structure : 1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride.
- Key Features : Bulky phenethyl and phenylpropyl groups enable selective sigma-1 receptor agonism.
- Applications : Neuroprotective agent in stroke and depression models .
- Divergence : The extended hydrophobic substituents contrast with the target compound’s compact methoxyoxan group, highlighting how substituent size dictates receptor specificity .
Antihistamine Piperazine Derivatives
- Examples : Buclizine, Meclizine, and Cetirizine dihydrochlorides.
- Key Features : Aryl-alkyl substituents (e.g., benzhydryl groups) enhance H1 receptor antagonism.
- Applications : Treat allergies and vertigo .
- Divergence : The target compound lacks the bulky aromatic groups critical for antihistamine activity, emphasizing structural flexibility in piperazine-based drug design .
Data Table: Structural and Functional Comparison
Research Findings
- Synthetic Routes : Trimetazidine is synthesized via chloromethylation of 1,2,3-trimethoxybenzene followed by piperazine condensation, a method adaptable to other derivatives . The target compound’s synthesis likely involves similar nucleophilic substitution or coupling strategies.
- Biological Activity : Piperazine derivatives with methoxy or aryl groups (e.g., SA-4503) exhibit receptor-specific activity, whereas the target compound’s scaffold role suggests utility in probing structure-activity relationships .
- Safety Considerations : Piperazine derivatives can form mutagenic N-nitroso compounds under nitrosating conditions, necessitating careful handling .
Notes
- The methoxyoxan group in the target compound may enhance metabolic stability compared to simpler alkoxy substituents.
- Structural comparisons underscore the importance of substituent choice in tuning pharmacokinetic and pharmacodynamic profiles.
Biological Activity
1-(3-Methoxyoxan-4-yl)piperazine dihydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
Chemical Name: this compound
CAS Number: 1864013-89-7
Molecular Formula: CHClNO
Molecular Weight: 255.16 g/mol
The compound features a piperazine ring substituted with a methoxyoxane moiety, which contributes to its unique biological properties.
This compound exhibits its biological effects through several mechanisms:
- Target Interaction: Similar compounds have shown neuroprotective and anti-inflammatory properties, suggesting that this compound may interact with pathways involved in these processes.
- Biochemical Pathways: Research indicates that related piperazine derivatives can inhibit endoplasmic reticulum stress and apoptosis, as well as modulate the NF-kB inflammatory pathway.
- Pharmacokinetics: The lipophilicity of this compound enhances its ability to penetrate cell membranes, facilitating its action within cellular environments.
Neuroprotective Effects
Studies on similar piperazine derivatives have demonstrated significant neuroprotective effects. For instance, compounds that share structural similarities with this compound have been shown to protect neuronal cells from oxidative stress and apoptosis .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is suggested by its ability to modulate cytokine release and inhibit inflammatory pathways. In vitro studies have indicated that related compounds can significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Case Studies
Case Study 1: Neuroprotection in Animal Models
In a study involving animal models of neurodegenerative diseases, a related piperazine derivative demonstrated a reduction in neuronal loss and improved cognitive function. The mechanism was attributed to the compound's ability to inhibit oxidative stress markers and promote neuronal survival pathways .
Case Study 2: Inflammation Reduction in Cell Cultures
Another study evaluated the effects of similar compounds on human cell lines exposed to inflammatory stimuli. Results showed a marked decrease in inflammatory markers when treated with the compound, supporting its role as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Neuroprotective, Anti-inflammatory | Inhibition of ER stress, modulation of NF-kB pathway |
| Ethyl 2-(benzylthio)-7-methyl-4-oxo... | Anticancer | Induction of apoptosis in cancer cells |
| 3-(4-amino-1-oxo... | Antimicrobial | Disruption of bacterial cell wall synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
